molecular formula C20H26ClN3OS B4549995 N-(4-butylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

N-(4-butylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

Cat. No.: B4549995
M. Wt: 392.0 g/mol
InChI Key: OTULEUPDXGXXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-butylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H26ClN3OS and its molecular weight is 392.0 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide is 391.1485113 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Research

Selective Serotonin Antagonist Activity : A study on the analogues of the serotonin antagonist, focusing on structure-affinity relationships, highlighted the importance of chemical modifications to improve selectivity and affinity for serotonin receptors over adrenergic receptors. The research demonstrated the potential therapeutic applications of these compounds, including the one closely related to "N-(4-butylphenyl)-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide," in neuropsychiatric and neurological disorders by targeting specific serotonin receptor subtypes with high affinity and selectivity (Raghupathi et al., 1991).

Synthetic Chemistry

Microwave-Assisted Synthesis : The exploration of microwave irradiation in synthesizing new chemical entities, including tetrahydrobenzo[b]thiophene derivatives and tetrahydrobenzothienopyrimidine derivatives, showcases the versatility of piperazine carboxamide frameworks in medicinal chemistry. This method underscores the efficiency of microwave-assisted synthesis in creating complex molecules with potential pharmacological activities, highlighting the synthetic utility of piperazine derivatives (Abdalha et al., 2011).

Enzymatic Inhibition for Alzheimer's Disease

Butyrylcholinesterase Enzyme Inhibition : A study on the synthesis and molecular docking of benzamide derivatives, including 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides, revealed promising therapeutic potential for Alzheimer's disease. One particular derivative demonstrated excellent inhibitory activity against the butyrylcholinesterase enzyme, suggesting a role in managing Alzheimer's disease by targeting cholinesterase enzymes (Hussain et al., 2016).

Catalysis in Organic Synthesis

Enantioselective Lewis Basic Catalyst : The use of l-piperazine-2-carboxylic acid-derived N-formamide as a catalyst for the hydrosilylation of N-aryl imines illustrates the catalytic potential of piperazine derivatives in organic synthesis. This research highlights the role of piperazine-based catalysts in achieving high enantioselectivity and yield for a broad range of substrates, including those with bulky alkyl groups, thereby contributing to the development of asymmetric synthesis methods (Wang et al., 2006).

Properties

IUPAC Name

N-(4-butylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3OS/c1-2-3-4-16-5-7-17(8-6-16)22-20(25)24-13-11-23(12-14-24)15-18-9-10-19(21)26-18/h5-10H,2-4,11-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTULEUPDXGXXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-butylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(4-butylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-butylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-butylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-butylphenyl)-4-[(5-chlorothiophen-2-yl)methyl]piperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.